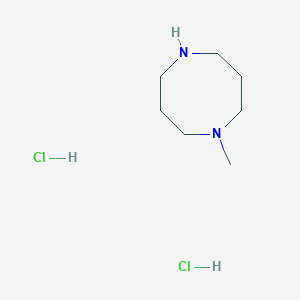

1-Methyl-1,5-diazocane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1,5-diazocane dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties . It is a diazo compound that is widely used in organic synthesis reactions. The CAS Number for this compound is 2230807-86-8 .

Molecular Structure Analysis

The molecular weight of this compound is 201.14 . The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9-6-2-4-8-5-3-7-9;;/h8H,2-7H2,1H3;2*1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Efficient Diazotransfer Reagents

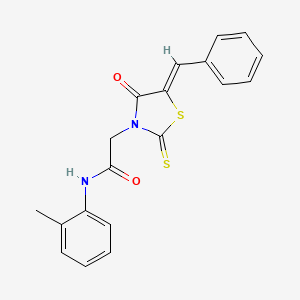

A study by Goddard-Borger and Stick (2007) introduces an efficient diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is noteworthy for its preparation from inexpensive materials, shelf stability, and ease of handling, offering a versatile tool for synthetic chemistry applications (Goddard-Borger & Stick, 2007).

Polarographic Analysis Techniques

Rojas and Hernández-Hernández (1986) explored the electrochemical behavior of Clotiazepam, a compound related to the diazocane family, demonstrating the utility of polarographic techniques in studying drug compounds. Their work details the methodology for determining Clotiazepam concentrations in tablets, highlighting the relevance of electrochemical approaches in pharmaceutical analysis (Rojas & Hernández-Hernández, 1986).

Diazepam Degradation Products

Yang et al. (1996) investigated the degradation products of Diazepam, a benzodiazepine, under basic conditions, identifying novel compounds through various analytical techniques. This research underscores the complexity of chemical reactions involving diazocane structures and the importance of detailed analytical characterization in understanding drug degradation pathways (Yang et al., 1996).

Chemoselectivity in Rhodium(II) Carbenoids

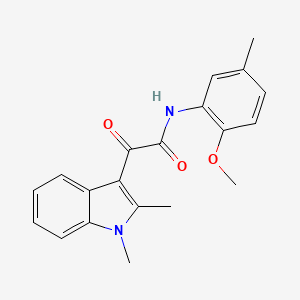

Research by Zaragoza (1995) on rhodium(II) carbenoids derived from N-(2-diazo-3-oxobutyryl)-L-phenylalanine esters emphasizes the influence of substituents on chemoselectivity during diazodecomposition. This study provides insights into the strategic use of diazo compounds in synthetic chemistry, particularly in generating diverse molecular structures (Zaragoza, 1995).

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-1,5-diazocane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-6-2-4-8-5-3-7-9;;/h8H,2-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRVIDRUTIBBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2976164.png)

![1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2976168.png)

![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)

![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)

![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/no-structure.png)

![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)